![molecular formula C20H18BrNO4 B5126155 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5126155.png)
4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2001 by researchers at Bayer Pharmaceuticals and has since been studied extensively for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 works by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By inhibiting the IKK complex, 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 prevents the activation of NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the proteasome, a complex responsible for the degradation of proteins, and to induce autophagy, a process by which cells degrade and recycle their own components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 is its specificity for the IKK complex and NF-κB pathway, which allows for targeted inhibition of these pathways without affecting other cellular processes. However, one limitation of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for the study of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082. One area of research could focus on the development of more soluble analogs of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 that would be easier to work with in experimental settings. Another area of research could focus on the development of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 and to identify other cellular pathways that may be affected by its use.
Métodos De Síntesis
The synthesis of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 involves a multi-step process that begins with the reaction of 5-bromo-2,4-diethoxybenzaldehyde with malononitrile to form the corresponding cyanoacetate. This intermediate is then subjected to a Knoevenagel condensation with 4-fluorobenzaldehyde to produce the desired product. The final step involves the hydrolysis of the ethyl ester groups to yield 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 in its free acid form.
Aplicaciones Científicas De Investigación
4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the immune response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, making it a promising therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis, colitis, and asthma.
In addition to its anti-inflammatory properties, 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 has also been studied for its anti-cancer properties. It has been shown to induce apoptosis in a variety of cancer cell lines and inhibit the growth of tumors in animal models. This is thought to be due to its ability to inhibit the NF-κB pathway, which is often dysregulated in cancer cells.
Propiedades
IUPAC Name |
4-[(E)-2-(5-bromo-2,4-diethoxyphenyl)-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-25-18-11-19(26-4-2)17(21)10-15(18)9-16(12-22)13-5-7-14(8-6-13)20(23)24/h5-11H,3-4H2,1-2H3,(H,23,24)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLWQOUIMQQKNI-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(5-bromo-2,4-diethoxyphenyl)-1-cyanoethenyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)
![2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5126077.png)


![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)
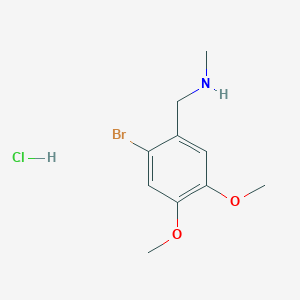
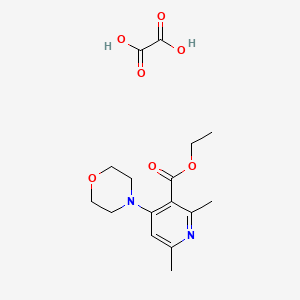
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)
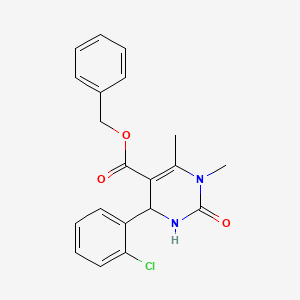
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide](/img/structure/B5126156.png)
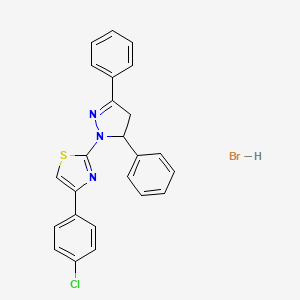
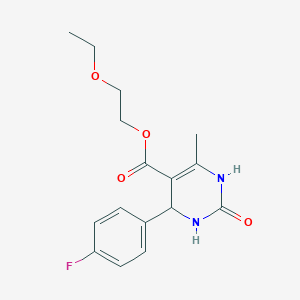
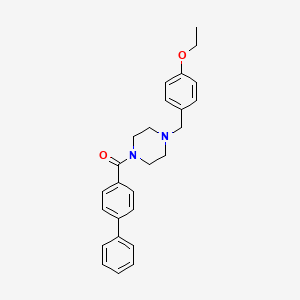
![3-methoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B5126186.png)